3-oxocyclopentanecarboxylic acid is an alicyclic ketone that is oxocyclopentanone substituted at position 3 by a carboxy group. It is a 4-oxo monocarboxylic acid and an alicyclic ketone. It is a conjugate acid of a 3-oxocyclopentanecarboxylate.
3-Oxocyclopentanecarboxylic acid
CAS No.: 98-78-2
Cat. No.: VC21260467
Molecular Formula: C6H8O3
Molecular Weight: 128.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 98-78-2 |
|---|---|
| Molecular Formula | C6H8O3 |
| Molecular Weight | 128.13 g/mol |
| IUPAC Name | 3-oxocyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C6H8O3/c7-5-2-1-4(3-5)6(8)9/h4H,1-3H2,(H,8,9) |
| Standard InChI Key | RDSNBKRWKBMPOP-UHFFFAOYSA-N |
| SMILES | C1CC(=O)CC1C(=O)O |
| Canonical SMILES | C1CC(=O)CC1C(=O)O |
Introduction
Chemical Identity and Basic Properties
Nomenclature and Identification
3-Oxocyclopentanecarboxylic acid is identified by the CAS Registry Number 98-78-2, serving as its unique chemical identifier in scientific literature and databases . This compound is known by several synonyms including 3-oxocyclopentane-1-carboxylic acid, 3-ketocyclopentanecarboxylic acid, and cyclopentanecarboxylic acid 3-oxo . The IUPAC name for this compound is 3-oxocyclopentane-1-carboxylic acid, which systematically describes its core cyclopentane structure with carbonyl and carboxylic acid functional groups . In chemical databases, it is additionally referenced by its MDL number MFCD01320173 and has a PubChem CID of 227798, facilitating its identification across different chemical resources .
The molecular structure can be represented by the SMILES notation O=C1CCC(C(=O)O)C1, which encodes the arrangement of atoms and bonds in the molecule . For more standardized computational representation, the compound is associated with the InChIKey RDSNBKRWKBMPOP-UHFFFAOYSA-N, allowing for unambiguous identification in chemical databases and literature searches . The ChEBI identifier CHEBI:71213 links this compound to the Chemical Entities of Biological Interest database, indicating its relevance to biochemical research .
Physical Properties
3-Oxocyclopentanecarboxylic acid presents as a white to almost white solid that can range from a powdery to crystalline form at room temperature . The melting point of this compound has been reported between 59-62°C in literature, though commercial products often specify a slightly higher and narrower range of 62.0-66.0°C, suggesting variance based on purity levels . The compound exhibits a high boiling point of approximately 150°C at a reduced pressure of 1.5 mmHg, indicating its relatively low volatility under normal conditions .
The density of 3-oxocyclopentanecarboxylic acid is predicted to be 1.314±0.06 g/cm³, typical for organic carboxylic acids of similar molecular weight . Its predicted pKa value of 4.62±0.20 classifies it as a moderately weak acid, comparable to other carboxylic acids . This acidity constant is important for understanding its behavior in solution and potential applications in synthesis where pH-dependent reactions are involved. The compound's physical state remains solid at standard laboratory conditions (20°C), and it is recommended to be stored at room temperature, preferably in an inert atmosphere to prevent potential oxidation .
Stereochemistry and Isomeric Forms
Structural Features
3-Oxocyclopentanecarboxylic acid contains a chiral center at the carbon atom bearing the carboxylic acid group, leading to the existence of enantiomers . The cyclopentane ring structure creates a conformationally constrained molecule where the carbonyl and carboxylic acid groups maintain a specific spatial relationship to each other . This structural arrangement affects the compound's reactivity and potential applications in stereoselective synthesis, as the relative positions of these functional groups can influence their interactions with other reactants or catalysts . The presence of both ketone and carboxylic acid functional groups in the molecule creates opportunities for diverse chemical transformations, making it a versatile building block in organic synthesis .
Stereoisomers
The (S)-3-oxocyclopentanecarboxylic acid represents a specific enantiomer with the CAS Registry Number 71830-06-3 . This stereoisomer is characterized by a melting point of 64-65°C, slightly higher than the racemic mixture, which is typical for pure enantiomers compared to their racemic counterparts . The (S)-enantiomer maintains the same molecular formula C6H8O3 and molecular weight of 128.13 g/mol as the racemic compound .
Stereochemically pure forms of this compound are particularly valuable in pharmaceutical research and asymmetric synthesis, where the biological activity of compounds often depends on their absolute configuration . The commercial availability of the (S)-enantiomer, albeit at significantly higher prices than the racemic mixture, indicates its importance in specialized applications requiring stereochemical purity . For example, stereospecific building blocks may be required in the synthesis of certain pharmaceutical compounds where only one enantiomer exhibits the desired biological activity .
| Isomer | CAS Number | Melting Point | Commercial Availability |
|---|---|---|---|
| Racemic Mixture | 98-78-2 | 59-62°C | Widely available |
| (S)-Enantiomer | 71830-06-3 | 64-65°C | Limited availability at premium pricing |
Synthesis and Production
| Supplier | Product Number | Purity | Package Size | Price (Updated 2024-2025) |
|---|---|---|---|---|
| Sigma-Aldrich | 550485 | 97% | 1g | $59.60 |
| Sigma-Aldrich | 550485 | 97% | 5g | $680.00 |
| TCI Chemical | O0416 | >98.0% (GC)(T) | 1g | €97.00 / $121.00 |
| Alfa Aesar | H60414 | 97% | 1g | $118.65 |
| TRC | O857510 | - | 250mg | $45.00 |
Chemical Reactivity and Applications
Reactivity Profile
3-Oxocyclopentanecarboxylic acid exhibits reactivity characteristic of both ketones and carboxylic acids, making it a bifunctional compound with diverse chemical behavior . The carboxylic acid group can undergo typical reactions including esterification, amide formation, and reduction to alcohols . Meanwhile, the ketone functionality at the 3-position can participate in reactions such as reduction, condensation with amines, and aldol-type reactions . This dual functionality makes the compound particularly valuable in synthesis where sequential or selective transformations of these groups may be required .
The acid has a pKa of approximately 4.62, making it slightly more acidic than typical aliphatic carboxylic acids due to the electron-withdrawing effect of the carbonyl group in the cyclopentane ring . This acidity allows for facile salt formation with bases, which can improve water solubility or enable particular reaction conditions requiring the carboxylate form . The ketone group, being relatively unhindered, can be expected to exhibit typical carbonyl reactivity, including nucleophilic addition reactions and potential enolization under basic conditions .
| Product Form | Supplier | Package Size | Price (USD/EUR) | Price per Gram |
|---|---|---|---|---|
| Racemic (97%) | Sigma-Aldrich | 1g | $59.60 | $59.60 |
| Racemic (97%) | Sigma-Aldrich | 5g | $680.00 | $136.00 |
| Racemic (>98%) | TCI Chemical | 1g | €97.00/$121.00 | €97.00/$121.00 |
| Racemic (97%) | Alfa Aesar | 1g | $118.65 | $118.65 |
| Racemic | TRC | 250mg | $45.00 | $180.00 |
| (S)-Enantiomer | TRC | 50mg | $65.00 | $1,300.00 |
| (S)-Enantiomer | TRC | 100mg | $90.00 | $900.00 |
| (S)-Enantiomer | Matrix Scientific | 1g | $1,073.00 | $1,073.00 |
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